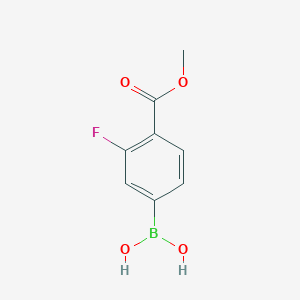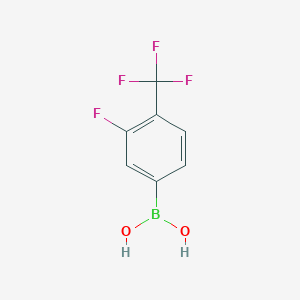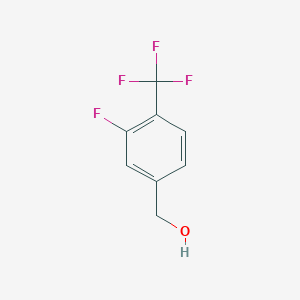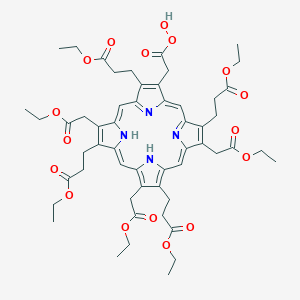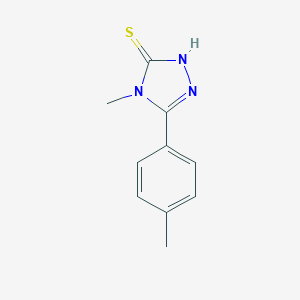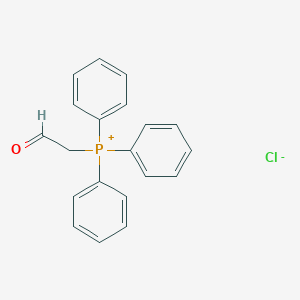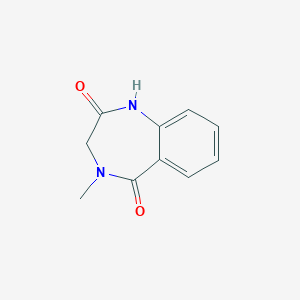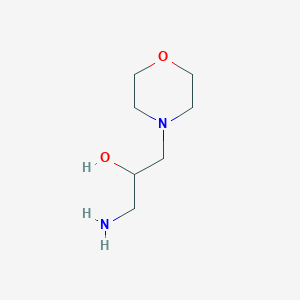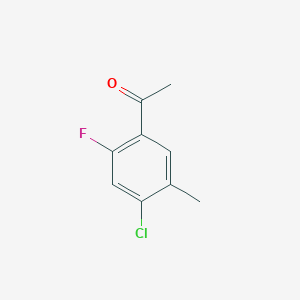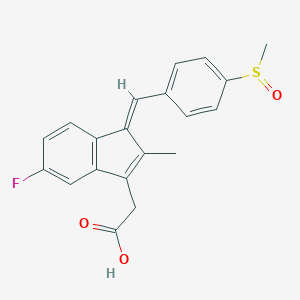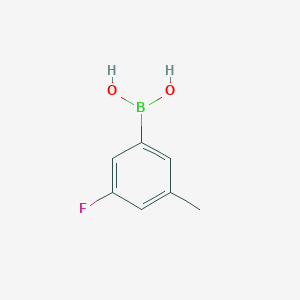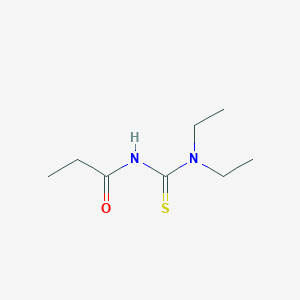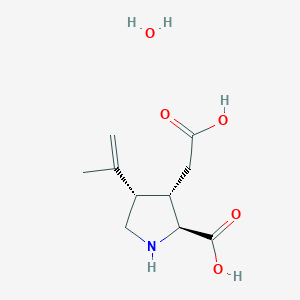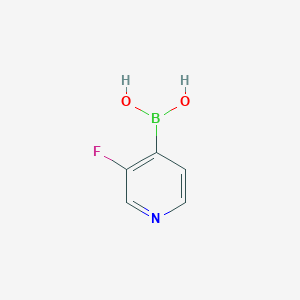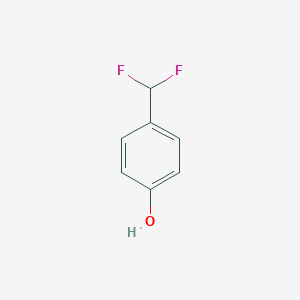
4-(Difluormethyl)phenol
Übersicht
Beschreibung
4-(Difluoromethyl)phenol is an organic compound characterized by the presence of a difluoromethyl group (-CF2H) attached to a phenol ring
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing structure.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Wirkmechanismus
Mode of Action
It’s known that difluoromethylation processes are based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Biochemical Pathways
Phenolic compounds, which 4-(difluoromethyl)phenol is a part of, are mainly biosynthesized by the shikimic acid pathway in advanced plants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Difluoromethyl)phenol. For example, the nitration process of similar compounds has been studied, and factors such as the molar ratio of mixed acids, reaction temperature, total flow rate, and residence time in the reactor were found to influence the reaction .
Biochemische Analyse
Biochemical Properties
4-(Difluoromethyl)phenol plays a significant role in biochemical reactions, particularly due to its antioxidant properties. The difluoromethyl group in 4-(Difluoromethyl)phenol retains hydrogen bond donor properties and radical scavenging capacities, which are useful in conferring enhanced antioxidant properties in lipophilic conditions . This compound interacts with various enzymes and proteins, including those involved in oxidative stress responses. For instance, it has been shown to inhibit lipid peroxidation in human erythrocytes, indicating its potential role in protecting cells from oxidative damage .
Cellular Effects
4-(Difluoromethyl)phenol exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The antioxidant properties of 4-(Difluoromethyl)phenol help in reducing oxidative stress within cells, thereby protecting cellular components such as DNA, proteins, and lipids from damage . This compound also affects the expression of genes involved in antioxidant defense mechanisms, further enhancing its protective effects on cells.
Molecular Mechanism
The molecular mechanism of action of 4-(Difluoromethyl)phenol involves its interaction with biomolecules through hydrogen bonding and radical scavenging. The difluoromethyl group in 4-(Difluoromethyl)phenol acts as a lipophilic hydrogen bond donor, which allows it to interact with various biomolecules, including enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, 4-(Difluoromethyl)phenol can influence gene expression by modulating transcription factors and other regulatory proteins involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Difluoromethyl)phenol have been observed to change over time. The stability and degradation of 4-(Difluoromethyl)phenol are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Difluoromethyl)phenol retains its antioxidant properties over extended periods, making it a stable compound for long-term biochemical studies . Its degradation products and their potential effects on cellular function need to be further investigated to fully understand the temporal dynamics of this compound.
Dosage Effects in Animal Models
The effects of 4-(Difluoromethyl)phenol vary with different dosages in animal models. At lower doses, 4-(Difluoromethyl)phenol exhibits protective effects against oxidative stress and related cellular damage . At higher doses, it may exhibit toxic or adverse effects, including potential disruption of cellular homeostasis and induction of oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which 4-(Difluoromethyl)phenol exerts its beneficial effects without causing toxicity.
Metabolic Pathways
4-(Difluoromethyl)phenol is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as catalase and superoxide dismutase, which are crucial for the detoxification of reactive oxygen species . The presence of the difluoromethyl group enhances the lipophilicity of 4-(Difluoromethyl)phenol, affecting its metabolic flux and the levels of metabolites involved in antioxidant defense .
Transport and Distribution
The transport and distribution of 4-(Difluoromethyl)phenol within cells and tissues are influenced by its interactions with transporters and binding proteins. The lipophilic nature of the difluoromethyl group facilitates the diffusion of 4-(Difluoromethyl)phenol across cellular membranes . Additionally, specific transporters and binding proteins may aid in the localization and accumulation of 4-(Difluoromethyl)phenol within certain cellular compartments .
Subcellular Localization
4-(Difluoromethyl)phenol exhibits specific subcellular localization, which is crucial for its activity and function. It is often localized in cellular compartments where oxidative stress responses are prominent, such as mitochondria and the endoplasmic reticulum . The targeting signals and post-translational modifications of 4-(Difluoromethyl)phenol direct it to these specific compartments, where it can effectively exert its antioxidant effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)phenol typically involves the introduction of the difluoromethyl group onto a phenol ring. One common method is the difluoromethylation of phenol using difluoromethylating agents such as chlorodifluoromethane (ClCF2H) or difluorocarbene precursors. The reaction conditions often include the use of a base, such as potassium hydroxide (KOH), and a solvent like acetonitrile (MeCN) to facilitate the reaction .
Industrial Production Methods: Industrial production of 4-(Difluoromethyl)phenol may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of metal-based catalysts, such as copper or silver complexes, can enhance the efficiency of the difluoromethylation reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Methyl-substituted phenols.
Substitution: Halogenated or nitrated phenols.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
4-Methylphenol (p-Cresol): Contains a methyl group (-CH3) instead of a difluoromethyl group.
4-Chlorophenol: Contains a chlorine atom instead of a difluoromethyl group.
Uniqueness: 4-(Difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the design of pharmaceuticals and other biologically active compounds .
Eigenschaften
IUPAC Name |
4-(difluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYWELCSXTZXCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377792 | |
| Record name | 4-(difluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403648-76-0 | |
| Record name | 4-(difluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


